![molecular formula C12H14N2O B1336763 3-(Morpholin-4-ylmethyl)benzonitrile CAS No. 857283-91-1](/img/structure/B1336763.png)
3-(Morpholin-4-ylmethyl)benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of 3-(Morpholin-4-ylmethyl)benzonitrile involves a Mannich reaction, which is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . This reaction is an important C–C bond formation reaction used widely in the synthesis of secondary and tertiary amine derivatives .Molecular Structure Analysis
The crystal structure of 3-(Morpholin-4-ylmethyl)benzonitrile crystallizes in the monoclinic space group (P2 1 /c). The methylene group bridges the molecules of 2-mercapto benzothiazole and morpholine with an angle at the methylene bridge being 110.31 (12)° [N–C–N]. The dihedral angle between the benzothiazole and morpholine planes is 70.37 (5)° .Scientific Research Applications
Mannich Reaction
3-(Morpholin-4-ylmethyl)benzonitrile: is a product of the Mannich reaction, which is a three-component condensation reaction widely used in the synthesis of bioactive molecules . This reaction is crucial for creating secondary and tertiary amine derivatives, which are integral in pharmaceutical development.
Pharmaceutical Applications
As a Mannich base, this compound has potential applications in the development of various pharmaceutical agents. It has been reported to possess activities such as anti-tubercular, anti-malarial, vasorelaxing, anti-cancer, and analgesic properties . This makes it a valuable compound for medicinal chemistry research.
Structural Analysis
The crystal structure of 3-(Morpholin-4-ylmethyl)benzonitrile provides insights into its chemical and structural aspects. Understanding the conformation and hydrogen bonding interactions is essential for the development of new drugs and materials .
Non-Linear Optical Activity
The compound’s non-linear optical (NLO) activity has been studied through vibrational analysis. Its first-order hyperpolarizability suggests that it could be an efficient tool for future applications in NLO, which is significant for the development of optical devices .
Synthesis of Heterocyclic Compounds
Benzothiazole derivatives, like 3-(Morpholin-4-ylmethyl)benzonitrile , play an important role in the synthesis of fused heterocyclic systems. These systems are often found in compounds with diverse pharmaceutical uses .
Agricultural Fungicides
Morpholine derivatives are used as agricultural fungicides. The presence of the morpholine moiety in 3-(Morpholin-4-ylmethyl)benzonitrile indicates potential applications in the development of new fungicides that could help protect crops from fungal diseases .
Safety and Hazards
Precautionary measures for handling 3-(Morpholin-4-ylmethyl)benzonitrile include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(morpholin-4-ylmethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVNKQLSALKJHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428195 |
Source
|
Record name | 3-(morpholin-4-ylmethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-ylmethyl)benzonitrile | |
CAS RN |
857283-91-1 |
Source
|
Record name | Benzonitrile, 3-(4-morpholinylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857283-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(morpholin-4-ylmethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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